Methyl octadec-14-en-10-ynoate
Description
Significance of Methyl Octadec-14-en-10-ynoate as an Enyne Fatty Acid Methyl Ester
The significance of enyne fatty acid methyl esters like this compound stems directly from their hybrid structure. The enyne moiety is a valuable functional group in synthetic organic chemistry and is found in many bioactive molecules. researchgate.net These compounds can serve as versatile building blocks for creating more complex chemical structures through targeted chemical reactions at the double or triple bond. For example, santalbic acid, another naturally occurring fatty acid with an enyne system, is recognized for its utility in highly regioselective addition reactions. researchgate.net
In the realm of biochemistry and cell biology, the alkyne group has become particularly significant with the rise of bio-orthogonal chemistry. nih.gov The terminal alkyne in some lipid probes serves as a "handle" for "click chemistry," a set of rapid and specific reactions. nih.gov This allows researchers to attach reporter molecules like fluorophores or affinity tags to the fatty acid after it has been metabolized by cells, enabling the tracking and imaging of lipid pathways with high sensitivity. nih.govnih.gov Although the triple bond in this compound is internal, not terminal, the principles of using functionally unique lipids as research tools are well-established.
Due to the scarcity of published data for this compound, the properties of a closely related isomer, Methyl octadec-17-en-14-ynoate, are presented below for illustrative purposes.
Table 1: Physicochemical Properties of Methyl octadec-17-en-14-ynoate (Isomer)
| Property | Value |
|---|---|
| CAS Number | 18202-19-2 |
| Molecular Formula | C₁₉H₃₂O₂ |
| Molecular Weight | 292.5 g/mol |
| PSA | 26.30000 |
| LogP | 5.42010 |
Data sourced from a chemical supplier for a related isomer, Methyl octadec-17-en-14-ynoate. chemsrc.comsmolecule.com
Historical Perspective of Enyne Lipid Research
The study of lipids dates back to the 19th century, but the understanding of fatty acids took a major leap forward in 1929 when George and Mildred Burr demonstrated that certain fatty acids are essential nutrients, a discovery that is considered a landmark in the field. frontiersin.org The initial focus of lipid chemistry was on common saturated and unsaturated fatty acids found in dietary fats and oils. core.ac.uk
The investigation of more unusual fatty acids, including those with acetylenic (alkyne) bonds, followed as analytical techniques became more sophisticated. An isolated triple bond was found to significantly alter the retention characteristics of a fatty acid in gas chromatography, making its behavior comparable to that of a fatty acid with three double bonds. wordpress.com Early research focused on identifying and characterizing these rare fatty acids from natural sources, such as plant seed oils. researchgate.net
A pivotal development in the history of enyne lipid research is intertwined with the advent of click chemistry in the early 2000s. biologists.com This breakthrough transformed alkyne-containing molecules from mere chemical curiosities into powerful probes for biological research. nih.gov Scientists began synthesizing fatty acid analogues with alkyne tags to study a wide array of cellular processes, including protein modification, lipid metabolism, and membrane dynamics. nih.gov This modern era of research has established alkyne lipids as indispensable tools in lipidomics. nih.govbiologists.com
Scope and Research Objectives Pertaining to this compound
While specific research objectives for this compound have not been widely published, the goals for studying enyne fatty acids in general are well-defined and can be extrapolated to this compound. These objectives span synthetic chemistry, biochemistry, and pharmacology.
Research in this area primarily aims to leverage the unique enyne functionality for various scientific applications. In synthetic chemistry, the goal is to use these molecules as precursors for the synthesis of complex natural products or novel materials. researchgate.net In biochemistry, the objective is to use alkyne-tagged lipids as tracers to elucidate the complex networks of lipid metabolism, transport, and signaling. nih.gov These tracer studies can provide unprecedented detail on how lipids are processed in health and disease. nih.gov Furthermore, a significant research objective is the discovery of novel biological activities. For example, related enyne-containing lipids isolated from marine organisms have been investigated for their potential as therapeutic agents, with some showing activity as antagonists for cannabinoid receptors or possessing anti-inflammatory and anticancer properties. smolecule.comresearchgate.net
Table 2: General Research Objectives for Enyne Fatty Acids
| Research Area | Objective |
|---|---|
| Synthetic Chemistry | To utilize the enyne group as a reactive handle for the synthesis of complex organic molecules and novel polymers. researchgate.net |
| Lipidomics & Metabolism | To employ alkyne-containing lipids as bio-orthogonal tracers to map metabolic pathways, identify enzyme substrates, and visualize lipid trafficking within cells. nih.govbiologists.com |
| Pharmacology | To screen for and characterize potential therapeutic activities, such as anti-inflammatory, anti-cancer, or receptor-modulating effects. smolecule.comresearchgate.net |
| Materials Science | To explore the use of enyne fatty acids in the creation of advanced materials, such as specialized coatings and lubricants. researchgate.net |
Structure
2D Structure
Properties
CAS No. |
62204-02-8 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-14-en-10-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h5-6H,3-4,7-8,11-18H2,1-2H3 |
InChI Key |
ZKIKOGSBADPVEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCC#CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Ii. Synthetic Pathways and Chemical Transformations of Methyl Octadec 14 En 10 Ynoate
De Novo Synthetic Approaches for Enyne Fatty Acid Methyl Esters
De novo synthesis refers to the creation of a complex molecule from simple, commercially available precursors. For enyne fatty acid methyl esters, this involves building the 18-carbon chain while strategically introducing the alkene and alkyne functionalities.
The synthesis of enyne fatty acid esters often begins with the construction of smaller fragments that are later joined. Alkylation, the addition of an alkyl group, is a fundamental carbon-carbon bond-forming reaction. For instance, a common strategy involves the reaction of a terminal alkyne with a strong base to form an acetylide anion. This potent nucleophile can then react with an alkyl halide in an SN2 reaction to elongate the carbon chain.
Esterification is the final or intermediate step to introduce the methyl ester group. This can be achieved by reacting the corresponding carboxylic acid with methanol (B129727) under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with methanol. In many synthetic sequences, the ester group is present on one of the initial fragments before it is coupled with other parts of the molecule. For example, β-keto esters can serve as versatile starting materials which, after alkylation, can be converted into alkynyl esters. nih.gov
Creating the conjugated enyne system is a critical step that relies heavily on transition metal-catalyzed cross-coupling reactions. These methods provide powerful and selective ways to join alkyne and vinyl fragments. rsc.org
Palladium-Catalyzed Couplings: Palladium-based catalysts are widely used for the synthesis of 1,3-enynes. nih.gov Reactions like the Sonogashira coupling, which joins a terminal alkyne with a vinyl halide, are highly effective. Variations of these reactions can control the stereochemistry of the resulting double bond. researchgate.net The choice of ligands, solvents, and additives is crucial for achieving high yields and selectivity. nih.gov
Other Metal Catalysts: While palladium is prominent, other transition metals like rhodium and ruthenium have also been employed to catalyze the coupling of alkynes to form enynes. nih.gov These alternative catalysts can offer different reactivity profiles and may be advantageous for specific substrates.
The table below summarizes key coupling strategies applicable to the synthesis of enyne systems.
| Coupling Reaction | Catalyst System (Typical) | Reactants | Key Feature |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Amine Base | Terminal Alkyne + Vinyl Halide | A robust and widely used method for forming a C(sp)-C(sp²) bond. researchgate.net |
| Cadiot-Chodkiewicz Coupling | Copper(I) Salt, Amine Base | Terminal Alkyne + 1-Bromoalkyne | Specifically forms a diyne system, which can be a precursor to enynes via partial reduction. researchgate.net |
| Alkyne Dimerization | Pd(OAc)₂/TDMPP | Two Terminal Alkynes | Can produce head-to-tail dimerization, directly forming the 1,3-enyne structure from simpler alkyne units. nih.gov |
Cross-Metathesis Reactions Involving Enyne Fatty Acid Methyl Esters
Enyne cross-metathesis (EYCM) is an atom-economical catalytic reaction that facilitates the formation of conjugated 1,3-dienes by reacting an alkene and an alkyne. nih.govorganic-chemistry.org This transformation, typically catalyzed by ruthenium carbene complexes like the Grubbs catalysts, is fundamental in organic synthesis for constructing complex molecules from simpler precursors. uwindsor.cawikipedia.org The driving force behind this reaction is the creation of a thermodynamically stable conjugated diene system. organic-chemistry.orgwikipedia.org
Strategies for Carbon Chain Modification
Directly applying EYCM to modify the internal double bonds commonly found in natural fatty acid esters has proven challenging, as no catalyst has been effective for the cross-metathesis of alkynes with acyclic internal olefins. nih.govbeilstein-journals.orgbeilstein-journals.org To overcome this limitation, a highly effective one-pot, two-step sequential strategy has been developed. nih.govresearchgate.net
This process begins with ethenolysis , where the internal double bond of an unsaturated fatty acid ester, such as methyl oleate (B1233923), is cleaved using ethylene (B1197577). nih.govifpenergiesnouvelles.fr This initial step generates terminal olefins, for instance, dec-1-ene and methyl undec-9-enoate from methyl oleate. beilstein-journals.org Subsequently, an alkyne is introduced into the same reaction vessel, initiating the enyne cross-metathesis with the newly formed terminal alkene. nih.govbeilstein-journals.org This sequence allows for the successful introduction of a conjugated diene system into the fatty acid backbone, effectively modifying the carbon chain. beilstein-journals.org
Table 1: Sequential Ethenolysis/EYCM of Methyl Oleate
| Step | Reactants | Catalyst | Key Products | Conversion/Outcome |
|---|---|---|---|---|
| 1. Ethenolysis | Methyl Oleate, Ethylene | Hoveyda-Grubbs 1st Gen. (III) | dec-1-ene, methyl undec-9-enoate | 93% conversion of methyl oleate nih.govbeilstein-journals.org |
| 2. EYCM (One-Pot) | Terminal olefins (from Step 1), Terminal Propargylic Carbonate | Grubbs 2nd Gen. (II) | Conjugated Dienes | Successful formation of diene products nih.govbeilstein-journals.org |
Generation of Bifunctional Compounds
Cross-metathesis reactions are also instrumental in synthesizing bifunctional compounds from renewable fatty acid sources. By reacting the terminal olefins generated from ethenolysis with functionalized partners, molecules with distinct chemical properties at different ends of the carbon chain can be produced.
One prominent example involves the cross-metathesis of fatty acid-derived terminal alkenes with functionalized alkynes to create dienes that can undergo further transformations. For instance, reacting dec-1-ene and methyl decenoate with a propargylic carbonate yields corresponding dienes. ifpenergiesnouvelles.fr These dienes are valuable intermediates that can then participate in reactions like nucleophilic allylic substitution to introduce new functional groups, leading to bifunctional products in high yields. ifpenergiesnouvelles.fr This approach demonstrates how metathesis can be the key initial step in a sequence to produce polymer building blocks and other valuable bifunctional molecules from biorenewable feedstocks.
Stereoselective Synthesis of Enyne Isomers, including Z/E Configurations
The stereochemical configuration (Z or E) of the double bonds in the final diene product is a critical aspect of synthesis, as different isomers can exhibit distinct physical, chemical, and biological properties. Enyne cross-metathesis can proceed with a high degree of stereoselectivity, which is often influenced by the reactants and reaction conditions.
Research has shown that EYCM reactions involving ethylene are not only efficient but can also be highly stereoselective. beilstein-journals.orgresearchgate.net These reactions often result in the predominant formation of the (E)-isomer of the resulting 1,3-diene. beilstein-journals.org In some cases, the E/Z ratio can exceed 20:1, with the (Z)-isomer being almost undetectable. beilstein-journals.orgresearchgate.net
However, this high stereoselectivity is not universal and depends heavily on the structure of the substrates. beilstein-journals.org The nature of the substituents on both the alkyne and the alkene partners plays a crucial role in determining the final isomeric ratio. beilstein-journals.org For example, while reactions with ethylene show high E-selectivity, the use of olefins with substituents in the allylic position may result in lower stereoselectivity. beilstein-journals.org The choice of catalyst can also influence the stereochemical outcome.
Table 2: Factors Influencing Stereoselectivity in EYCM
| Reactant/Condition | Effect on Stereoselectivity | Typical Outcome | Reference |
|---|---|---|---|
| Use of Ethylene as Alkene Partner | Generally high stereoselectivity | Favors (E)-isomer formation (E/Z > 20:1) | beilstein-journals.orgresearchgate.net |
| Substituents on Alkene/Alkyne | Highly dependent on substituent structure | Variable E/Z ratios | beilstein-journals.org |
| Allylic Substitution on Olefin | Can lead to lower stereoselectivity | Reduced preference for a single isomer | beilstein-journals.org |
Iii. Biosynthetic Routes and Natural Occurrence of Enyne Fatty Acid Methyl Esters
Identification in Biological Sources
The distribution of enyne fatty acid methyl esters in nature is sporadic but significant in certain taxa. Their isolation and identification have been achieved through various chromatographic and spectroscopic techniques, revealing a diversity of structures.
Several plant families are known to produce acetylenic lipids, including enyne fatty acids. The Santalaceae (sandalwood family) is a notable source of these compounds. For instance, the seed oils of various species in this family contain significant quantities of enyne fatty acids.
Table 1: Examples of Enyne Fatty Acids Isolated from Plant Species
| Plant Species | Family | Enyne Fatty Acid | Common Name |
|---|---|---|---|
| Santalum acuminatum (Quandong) | Santalaceae | trans-11-Octadecen-9-ynoic acid | Ximenynic acid |
| Exocarpos cupressiformis (Native Cherry) | Santalaceae | trans-11-Octadecen-9-ynoic acid | Ximenynic acid |
The isolation of these fatty acids typically involves the extraction of lipids from the plant material, followed by saponification and esterification to yield the methyl esters. These esters are then purified and identified using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Marine environments, particularly sponges and cyanobacteria, are a rich source of diverse and often halogenated enyne fatty acids and their derivatives. These compounds are of interest due to their potent biological activities.
Marine sponges of the genus Xestospongia have been found to contain acetylenic acids. Similarly, marine cyanobacteria are known to produce a variety of unique enyne-containing lipids, often in the form of fatty acid amides. An example is the taveuniamides, which are chlorinated enyne fatty acid amides isolated from a marine cyanobacterium. While not methyl esters, the fatty acid portion of these molecules contains the characteristic enyne moiety.
Table 2: Examples of Enyne-Containing Lipids from Marine Organisms
| Organism | Type | Compound Class | Example Compound Structure |
|---|---|---|---|
| Marine Cyanobacterium | Bacteria | Chlorinated Enyne Fatty Acid Amides | Taveuniamides |
The direct microbial production of enyne fatty acid methyl esters is not as well-documented as that of more common fatty acid methyl esters (FAMEs), which are components of biodiesel. However, microorganisms are known to produce a vast array of fatty acids, and the enzymatic machinery for creating triple bonds exists in some bacterial and fungal species.
Engineered microorganisms, such as Escherichia coli, have been utilized for the production of various FAMEs. These systems typically involve the heterologous expression of genes encoding for enzymes like fatty acid O-methyltransferases (FAMTs), which catalyze the methylation of free fatty acids. While current research has largely focused on saturated and monounsaturated FAMEs for biofuel applications, the potential to engineer these microbes to produce more complex fatty acids, including enynes, exists. This would likely require the introduction of specialized desaturases and acetylenases.
Proposed Biosynthetic Pathways for Enyne Fatty Acids and their Methyl Esters
The biosynthesis of enyne fatty acids is believed to originate from common fatty acid precursors, such as oleic acid, through a series of desaturation and dehydration reactions.
The formation of the triple bond in enyne fatty acids is thought to be catalyzed by specialized enzymes that are related to fatty acid desaturases. These enzymes, often referred to as acetylenases, are capable of introducing a triple bond into an existing fatty acid chain.
The biosynthesis of crepenynic acid (9-octadecen-12-ynoic acid), an enyne fatty acid found in some plants, is a well-studied example. This pathway is proposed to start with linoleic acid (9,12-octadecadienoic acid). A Δ12-acetylenase then acts on linoleic acid to convert the double bond at the 12-position into a triple bond, yielding crepenynic acid.
Further modifications by other desaturases can then lead to the formation of polyacetylenic fatty acids. These enzymes exhibit remarkable substrate specificity and control over the position and geometry of the introduced unsaturations.
The precise mechanism of triple bond formation by acetylenases is still under investigation, but it is believed to involve an oxidative process. One proposed mechanism involves the sequential removal of two pairs of hydrogen atoms from adjacent carbon atoms, a process that is more energetically demanding than the formation of a double bond.
Ecological Significance of Naturally Occurring Enynes
Naturally occurring enynes, including enyne fatty acid methyl esters, play significant roles in the ecological interactions of the organisms that produce them. These compounds often exhibit potent biological activities, functioning primarily as defensive chemicals against herbivores, pathogens, and competitors.
The ecological functions of these compounds are diverse and are summarized in the table below:
| Ecological Role | Description | Organism Examples |
| Antifeedant | Deters feeding by herbivores through toxicity or unpleasant taste. | Plants in the Asteraceae and Apiaceae families produce polyacetylenes that deter insect feeding. |
| Antifungal | Inhibits the growth of pathogenic fungi. | Many plant-derived polyacetylenes exhibit strong antifungal activity, protecting the plant from fungal diseases. |
| Antibacterial | Kills or inhibits the growth of bacteria. | Certain polyacetylenes have been shown to have activity against various bacterial strains. |
| Allelopathic | Inhibits the growth of competing plants in the vicinity. | Secretion of polyacetylenes into the soil can suppress the germination and growth of other plant species. |
| Phototoxicity | Some polyacetylenes become toxic when exposed to light, enhancing their defensive capabilities. | Phenylheptatriyne, an aromatic polyacetylene, is known for its phototoxic properties. |
The defensive properties of enyne fatty acids are a result of their chemical reactivity. The conjugated system of double and triple bonds makes these molecules susceptible to acting as Michael acceptors, allowing them to react with nucleophilic groups in biological macromolecules like proteins and nucleic acids. This reactivity can disrupt cellular processes in herbivores and pathogens, leading to toxicity.
In plant-herbivore interactions, the production of enyne fatty acids can be induced by herbivore feeding, representing a form of inducible defense. mdpi.com This allows the plant to conserve resources and only produce these defensive compounds when under attack. The specific blend and concentration of polyacetylenes can vary between plant species and even between different tissues within the same plant, leading to specialized defense strategies.
In marine ecosystems, the ecological roles of enyne fatty acids are less well understood but are thought to be similarly involved in chemical defense. The isolation of halogenated enyne fatty acid amides from marine cyanobacteria suggests their involvement in deterring predation or inhibiting the growth of competing microorganisms in the marine environment.
The study of the ecological significance of naturally occurring enynes is an active area of research, with new interactions and functions continuing to be discovered. These compounds are a testament to the chemical complexity of life and the intricate ways in which organisms interact with their environment.
Iv. Biological Activities and Structure Activity Relationship Sar Studies of Enyne Fatty Acid Methyl Esters
Investigation of Bioactive Potential in Research Models
Fatty acid methyl esters (FAMEs) have demonstrated a broad spectrum of antimicrobial activities. While research on Methyl octadec-14-en-10-ynoate is specific, the general class of FAMEs, including those with unsaturation and other functional groups, has been widely studied. Studies indicate that FAMEs derived from various natural sources, such as plants and microalgae, can inhibit the growth of pathogenic bacteria and fungi nih.govscielo.br.
The antimicrobial efficacy of FAMEs is influenced by their structural characteristics, such as chain length and the degree of unsaturation. For instance, FAME extracts from the mangrove Excoecaria agallocha have shown potent antibacterial and antifungal properties scielo.br. Research often indicates that Gram-positive bacteria are more susceptible to these compounds than Gram-negative bacteria scielo.br. Similarly, FAMEs extracted from the microalga Scenedesmus intermedius exhibited strong antimicrobial activity, with palmitic acid methyl ester being a significant active component nih.gov. In some plants, lipids containing triple bonds (acetylenic lipids) are thought to serve as a form of chemical defense against microorganisms researchgate.net.
The general findings on the antimicrobial activities of various FAMEs are summarized below.
| Compound/Extract | Target Organism(s) | Observed Activity | Reference(s) |
| Fatty Acid Methyl Esters (FAMEs) from Scenedesmus intermedius | Gram-negative bacteria | MIC: 12-24 μg/mL | nih.gov |
| Gram-positive bacteria | MIC: 24-48 μg/mL | nih.gov | |
| Fungi (Aspergillus, Candida) | MIC: 60-192 μg/mL | nih.gov | |
| FAMEs from vegetable oils (soybean, corn, sunflower) | Paracoccidioides spp. | MIC: 15.6-500 µg/mL | nih.gov |
| Candida glabrata, C. krusei | MIC: 15.6 μg/mL | nih.gov | |
| FAMEs from Chenopodiaceae family plants | Various bacteria and fungi | High antibacterial and antifungal activity, especially from Salicornia brachiata extract. | researchgate.net |
| 10-Octadecenoic acid methyl ester | General | Reported to have antimicrobial activity. | nih.gov |
MIC: Minimum Inhibitory Concentration
Enyne fatty acid methyl esters and related unsaturated fatty acid derivatives have been investigated for their potential to modulate inflammation and oxidative stress. Fatty acids containing an enone structure, which are structurally related to enynes, have demonstrated potent anti-inflammatory effects in macrophage models nih.gov. The anti-inflammatory properties of FAMEs are often linked to their ability to interfere with inflammatory pathways. For example, hexadecanoic acid has been reported to exhibit anti-inflammatory effects through the inhibition of phospholipase A₂ mdpi.com.
Furthermore, various FAMEs have shown significant antioxidant activity. This bioactivity is crucial for protecting cells from damage caused by reactive oxygen species (ROS). FAMEs derived from vegetable oils have been identified as having antioxidant potential nih.gov. The antioxidant capacity of these molecules is often evaluated through their ability to scavenge free radicals. For instance, a study on novel phenolipids synthesized from a derivative of oleic acid demonstrated notable antioxidant effects in various assays, including DPPH radical scavenging and inhibition of lipid peroxidation researchgate.net.
The table below details specific findings on the anti-inflammatory and antioxidant activities of relevant fatty acid methyl esters.
| Compound/Extract | Bioactivity | Key Findings | Reference(s) |
| Enone fatty acids | Anti-inflammatory | Suppressed macrophage-mediated inflammation. | nih.gov |
| Hexadecanoic acid methyl ester | Anti-inflammatory, Antioxidant | Acknowledged for antioxidant activity and ability to decrease blood cholesterol. | mdpi.comjmaterenvironsci.com |
| 9,12-Octadecadienoic acid-methyl ester | Anti-inflammatory, Antioxidant | Reported to have anti-inflammatory, hepatoprotective, and antioxidant activities. | mdpi.com |
| 9-Octadecenoic acid methyl ester | Anti-inflammatory, Antioxidant | Noted for antioxidant, anticancer, and anti-inflammatory properties. | mdpi.comrjptonline.org |
| FAMEs from vegetable oils | Antioxidant | Demonstrated antioxidant potential in scientific studies. | nih.gov |
| Phenolipids from (Z)‐methyl‐12‐aminooctadec‐9‐enoate | Antioxidant | Showed activity in DPPH radical scavenging and lipid peroxidation inhibition assays. | researchgate.net |
Beyond antimicrobial, anti-inflammatory, and antioxidant effects, the broader class of unusual fatty acids and their esters has been associated with other significant biological activities. Allenic lipids, which are isomers of acetylenic lipids, are recognized for a range of bioactivities including anticancer, anti-inflammatory, antiviral, and antibacterial properties researchgate.net.
Specific fatty acid derivatives have also been identified as inhibitors of key cellular enzymes. For example, a study on a (Z)-14-methyl-9-pentadecenoic acid, a methyl-branched unsaturated fatty acid, revealed its ability to inhibit the human DNA topoisomerase I enzyme researchgate.net. This enzyme is a critical target in cancer therapy, suggesting a potential chemotherapeutic application for certain fatty acid structures. Additionally, various FAMEs have been reported to possess activities such as hypocholesterolemic, nematicide, and pesticide effects rjptonline.org.
Mechanistic Studies of Enyne Action in Biological Systems
The enyne functional group is a key determinant of the molecule's mechanism of action. This highly reactive moiety can engage in unique chemical transformations and interactions within a biological environment.
The lipophilic nature of fatty acid methyl esters allows them to interact with and potentially accumulate in the lipid layers of cell membranes and mitochondria jmaterenvironsci.com. This interaction can disrupt membrane integrity and function, which is a proposed mechanism for their antimicrobial effects jmaterenvironsci.com.
The enyne group itself offers specific sites for interaction. The triple bond is electron-rich and can interact with metal centers present in the active sites of various enzymes. The mechanisms of organometallic-catalyzed enyne metathesis, which proceed through intermediates like metallacyclobutenes, illustrate the potential reactivity of the alkyne group with transition metals wikipedia.org. This suggests that enyne fatty acids could potentially interact with and modulate the activity of metalloenzymes in biological systems. Furthermore, related fatty acid derivatives have been shown to exert their effects by directly inhibiting enzymes; for instance, the anti-inflammatory action of hexadecanoic acid has been linked to the inhibition of phospholipase A₂ mdpi.com.
Enyne fatty acids can serve as substrates for various metabolic pathways, leading to the formation of new bioactive molecules. Studies using alkyne-containing fatty acid analogs as metabolic tracers have shown that they can undergo β-oxidation, a fundamental process of fatty acid catabolism, resulting in the production of shortened acyl-chain metabolites nih.gov.
Furthermore, the enzymatic oxidation of fatty acids containing ω-alkyne groups has been investigated. Research has shown that these molecules can be processed by enzymes such as cyclooxygenase acs.org. However, the presence of the terminal alkyne group can alter the metabolic outcome compared to the corresponding natural fatty acid. For example, the enzymatic processing of an arachidonic acid analog containing an alkyne group led to the formation of unique alkynyl prostaglandins and other hydroxylated metabolites acs.org. This indicates that enyne fatty acids are not merely active in their original form but can also act as precursors to a cascade of potentially bioactive downstream metabolites.
Structure-Activity Relationship (SAR) of Unsaturation and Functionalization in Enynes
The biological profile of enyne fatty acid methyl esters is profoundly influenced by the specific arrangement of their unsaturated bonds and the nature of their functional groups. Key determinants of activity include the precise location and stereochemistry of the alkene and alkyne moieties, the characteristics of the ester group, and the introduction of additional chemical modifications.
Impact of Alkene and Alkyne Position and Stereochemistry
The positioning of the double and triple bonds along the carbon chain of an enyne fatty acid methyl ester is a critical factor in defining its biological activity. The spatial arrangement and electron distribution conferred by these unsaturated systems are pivotal for molecular recognition by enzymes and receptors.
Research into the biological activities of various fatty acid derivatives has consistently shown that the degree and position of unsaturation are paramount. For instance, in a study on the nitrification inhibitory effects of different fatty acids, linoleic acid and linolenic acid, both polyunsaturated fatty acids, exhibited significant activity, while saturated fatty acids like stearic acid were inactive jircas.go.jp. This highlights the essential role of unsaturation for certain biological functions.
Table 1: Hypothetical Impact of Unsaturation Position on Biological Activity of an 18-Carbon Enyne Fatty Acid Methyl Ester
| Compound | Alkene Position | Alkyne Position | Predicted Biological Activity |
| Isomer A | C-14 | C-10 | Baseline Activity |
| Isomer B | C-9 | C-12 | Potentially Altered Activity |
| Isomer C | C-6 | C-9 | Likely Different Potency/Target |
This table is illustrative and based on general principles of fatty acid SAR. Specific activities would require experimental verification.
Influence of the Ester Moiety on Biological Recognition
The conversion of a free fatty acid to its methyl ester derivative can significantly modulate its biological profile. The methyl ester group alters the polarity and steric properties of the molecule, which can enhance its ability to cross cell membranes and interact with intracellular targets.
In the context of nitrification inhibitors, it was observed that the methyl ester of linoleic acid (LA-ME) demonstrated a greater inhibitory effect on soil nitrification than its corresponding free fatty acid (linoleic acid, LA) jircas.go.jp. This suggests that for certain biological activities, the ester form may be more potent. The increased lipophilicity of the methyl ester can facilitate its transport to the site of action.
The ester moiety can also influence how the molecule is recognized by enzymes. While some enzymes may preferentially bind to the free carboxylate group of a fatty acid, others may have binding pockets that better accommodate the less polar ester. Furthermore, fatty acid methyl esters can act as prodrugs, being hydrolyzed by cellular esterases to release the active free fatty acid.
Table 2: Comparison of Biological Activity: Free Fatty Acid vs. Methyl Ester
| Compound | Form | Key Property Change | Potential Impact on Biological Recognition |
| Octadec-14-en-10-ynoic acid | Free Fatty Acid | Higher Polarity, Anionic at physiological pH | Favored by extracellular targets or specific transporters |
| This compound | Methyl Ester | Lower Polarity, Neutral | Enhanced membrane permeability, potential for different intracellular targets |
Derivatization and Modified Biological Profiles
The chemical modification of the enyne fatty acid methyl ester backbone provides a powerful tool for probing and altering its biological activity. The introduction of additional functional groups can lead to compounds with enhanced potency, selectivity, or novel mechanisms of action.
The derivatization of fatty acids is a well-established strategy in medicinal chemistry. For example, the introduction of hydroxyl groups or other polar moieties can change the solubility and binding characteristics of the molecule nrel.gov. In the context of enyne fatty acids, derivatization could involve modifications at the double or triple bond, such as epoxidation or hydration, or the addition of functional groups to other positions on the alkyl chain.
These modifications can lead to a diverse array of biological outcomes. For instance, the antifungal activity of fatty acid methyl esters has been documented, with the potency being related to the specific fatty acid composition nih.govscielo.br. By systematically creating derivatives of a lead compound like this compound and evaluating their biological effects, a more detailed understanding of the SAR can be developed. This knowledge can then guide the design of new analogs with improved therapeutic properties. The biological functions of lipids are often intricately linked to the specific arrangement of multiple bonds in their fatty acid chains nih.gov.
Table 3: Examples of Potential Derivatizations and Their Expected Impact on Biological Profile
| Derivative of this compound | Modification | Expected Change in Properties | Potential Biological Outcome |
| Epoxide | Addition of an oxygen atom across the C14-C15 double bond | Increased polarity, introduction of a reactive site | Altered target specificity, potential for covalent binding |
| Hydroxylated analog | Addition of an -OH group on the alkyl chain | Increased hydrophilicity | Modified membrane transport and target interactions |
| Chain-shortened analog | Removal of one or more carbon atoms | Altered lipophilicity and molecular length | Change in binding affinity and selectivity |
V. Analytical Methodologies for Characterization and Quantification of Methyl Octadec 14 En 10 Ynoate
Chromatographic Techniques
Chromatographic methods are essential for isolating Methyl octadec-14-en-10-ynoate from sample matrices and for its quantification. Gas chromatography and high-performance liquid chromatography are the primary techniques utilized for the analysis of fatty acid methyl esters (FAMEs).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like FAMEs. researchgate.netpcbiochemres.com It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. thepharmajournal.com
For the analysis of a compound such as this compound, a gas chromatograph would be equipped with a capillary column, typically with a stationary phase like 5% phenyl polysiloxane. cabidigitallibrary.org The instrument conditions, including oven temperature programming, injector temperature, and carrier gas flow rate, would be optimized to achieve efficient separation. thepharmajournal.comcabidigitallibrary.org
Identification is achieved by comparing the retention time of the analyte with that of a known standard and by interpreting the mass spectrum generated by electron ionization (EI). The mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. Key fragments for a FAME include the molecular ion peak [M]+ and characteristic ions resulting from cleavages near the ester group and along the hydrocarbon chain. pcbiochemres.commassbank.jp For example, the mass spectrum of methyl octadecanoate shows characteristic peaks that are used for its identification. massbank.jp Quantification can be performed by integrating the peak area of the total ion chromatogram (TIC) or by using selected ion monitoring (SIM) for enhanced sensitivity and selectivity. researchgate.net
Table 1: Illustrative GC-MS Parameters for FAME Analysis
| Parameter | Typical Value / Condition |
|---|---|
| Instrument | Gas Chromatograph interfaced with a Mass Spectrometer (GC-MS) |
| Column Type | Capillary column (e.g., DB-5MS, 5% phenyl polysiloxane) |
| Carrier Gas | Helium (99.9%) at a constant flow rate |
| Injection Mode | Split or Splitless |
| Injector Temp. | 250-260 °C |
| Oven Program | Programmed temperature ramp (e.g., starting at 50-80°C, ramping to 250-300°C) |
| MS Interface Temp. | 250 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
| Mass Range | m/z 35-800 |
High-Performance Liquid Chromatography (HPLC) is another crucial technique, particularly for the preparative separation of FAMEs or for the analysis of less volatile or thermally labile compounds. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for FAMEs, where separation is based on the compound's hydrophobicity, which is influenced by chain length and the degree of unsaturation. nih.gov
A typical RP-HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water, or acetonitrile and chloroform (B151607) for highly unsaturated compounds. nih.govsielc.com Detection can be achieved using various detectors, with evaporative light-scattering detection (ELSD) being suitable for preparative work. nih.gov HPLC is advantageous for purifying milligram quantities of specific FAMEs for further structural analysis (e.g., by NMR) or for bioactivity screening. nih.gov The method allows for the effective separation of isomers and FAMEs with the same degree of unsaturation but different chain lengths. nih.gov
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. ruc.dkuobasrah.edu.iq Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of each hydrogen and carbon atom in the molecule.
For this compound, the ¹H NMR spectrum would show characteristic signals for the methyl ester protons (-OCH₃), protons on the double bond (vinylic protons), and protons on carbons adjacent to the triple bond (propargylic protons), as well as the various methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups in the aliphatic chain. redalyc.org Similarly, the ¹³C NMR spectrum would display distinct resonances for the carbonyl carbon of the ester group, the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the alkene, and the sp³-hybridized carbons of the alkyl chain. ruc.dkarkat-usa.orgspectrabase.com Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be used to establish connectivity between protons and carbons, confirming the final structure. ruc.dk
Table 2: Expected NMR Chemical Shift Ranges for Key Functional Groups
| Functional Group | Nucleus | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| Ester Methyl (CH₃-O-C=O) | ¹H | ~3.6-3.7 |
| Ester Carbonyl (C=O) | ¹³C | ~174 |
| Alkene (-CH=CH-) | ¹H | ~5.3-5.5 |
| Alkene (-CH=CH-) | ¹³C | ~120-140 |
| Alkyne (-C≡C-) | ¹³C | ~70-90 |
| Methylene adjacent to C=O | ¹H | ~2.3 |
| Terminal Methyl (-CH₃) | ¹H | ~0.9 |
| Terminal Methyl (-CH₃) | ¹³C | ~14 |
Infrared (IR) spectroscopy, often performed using Fourier-Transform Infrared (FTIR) instruments, is used to identify the functional groups present in a molecule. pcbiochemres.comuobasrah.edu.iq The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of the methyl ester, the carbon-carbon double bond, and the carbon-carbon triple bond. ucdavis.edu
Table 3: Key Infrared Absorption Bands for Functional Group Identification
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Ester | C=O stretch | ~1740 |
| Ester | C-O stretch | ~1250-1100 |
| Alkene | C=C stretch | ~1650 |
| Alkene | =C-H stretch | ~3010 |
| Alkyne | C≡C stretch (internal) | ~2260-2190 (can be weak or absent) |
| Alkane | C-H stretch | ~2925 and ~2855 |
Sample Preparation and Derivatization for Analytical Studies
Proper sample preparation is critical for accurate and reliable analysis. If this compound is part of a complex biological matrix (e.g., lipids from an organism), the first step is typically an extraction using organic solvents.
If the target analyte exists as part of a triglyceride or other lipid class, a derivatization step is necessary to convert it into its methyl ester form. This is commonly achieved through transesterification using a reagent like methanolic HCl or BF₃-methanol. This process creates the more volatile FAMEs suitable for GC-MS analysis.
For certain detailed structural studies, further derivatization may be employed. For instance, to unequivocally determine the position of the double bond using GC-MS, FAMEs can be converted to 4,4-dimethyloxazoline (DMOX) derivatives. The mass spectra of these derivatives provide clear fragmentation patterns that reveal the original location of the unsaturation. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl octadecanoate |
| 4,4-dimethyloxazoline (DMOX) |
| Acetonitrile |
| Chloroform |
| Water |
| Methanolic HCl |
| BF₃-methanol |
Advanced Hyphenated Techniques, such as GCxGC and LC-MS/MS
Comprehensive two-dimensional gas chromatography (GCxGC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are at the forefront of analytical methodologies for the detailed analysis of complex lipid mixtures, including esoteric FAMEs like this compound.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
GCxGC is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. chula.ac.th This is particularly advantageous for complex samples containing numerous isomeric FAMEs, which can be difficult to resolve using a single chromatographic column. gcms.cz In a GCxGC system, two columns with different stationary phase selectivities are connected in series via a modulator. The modulator traps small, sequential fractions of the effluent from the first-dimension column and re-injects them as sharp pulses onto the second-dimension column for a rapid, secondary separation. chula.ac.th This process creates a two-dimensional chromatogram with an ordered structure, where chemically similar compounds tend to appear in the same region of the plot. gcms.cz
For the analysis of this compound, a typical GCxGC setup would involve a non-polar first-dimension column that separates FAMEs based on their boiling points, which is largely influenced by their carbon number. A more polar second-dimension column would then separate the analytes based on their polarity, which is influenced by the number and type of unsaturated bonds. researchgate.net This orthogonal separation mechanism is highly effective for resolving complex mixtures of saturated, monounsaturated, and polyunsaturated FAMEs. chula.ac.th
Table 1: Illustrative GCxGC Column Combinations for FAME Analysis
| First Dimension Column (Non-polar) | Second Dimension Column (Polar) | Typical Application |
| DB-5ms (5% Phenyl-methylpolysiloxane) | BPX50 (50% Phenyl polysilphenylene-siloxane) | General FAME profiling, separation of cis/trans isomers. researchgate.net |
| RTX-1 (100% Dimethyl polysiloxane) | DB-17ms (50% Phenyl-methylpolysiloxane) | Analysis of FAMEs in complex biological samples. gcms.cz |
| SLB-IL100 (Ionic Liquid) | BPX50 (50% Phenyl polysilphenylene-siloxane) | Optimized separation of positional and geometrical isomers of octadecenoic acid FAMEs. researchgate.net |
The enhanced peak capacity and structured chromatograms provided by GCxGC would be invaluable for isolating this compound from other C18 FAME isomers that may be present in a sample matrix. chula.ac.th Coupling GCxGC with a time-of-flight mass spectrometer (TOFMS) would provide high-speed mass spectral acquisition, which is necessary to adequately sample the sharp peaks generated in the second dimension, allowing for confident identification based on mass spectra. gcms.cz
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While GC-based methods are well-established for FAME analysis, LC-MS/MS offers a powerful alternative, particularly for less volatile or thermally labile compounds. restek.comsciex.com For the analysis of unsaturated FAMEs like this compound, LC-MS/MS provides high sensitivity and selectivity. nih.gov A key challenge in the mass spectrometric analysis of unsaturated fatty acids is pinpointing the exact location of the double and triple bonds. sciex.com
To overcome this, various derivatization and ionization strategies have been developed. For instance, derivatization with a tertiary amine can facilitate detection in the positive ion mode and improve chromatographic separation of isomers. sciex.com Atmospheric pressure chemical ionization (APCI) in the presence of acetonitrile has been shown to form adducts with double and triple bonds, and subsequent collision-induced dissociation (CID) of these adducts in the mass spectrometer yields fragment ions that are diagnostic of the multiple bond positions. nih.gov
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or an adduct of this compound) is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern provides structural information, allowing for the differentiation of isomers. researchgate.netshimadzu.com
Table 2: Potential LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Description | Relevance |
| Chromatography | Reversed-phase HPLC with a C18 column. | Separation of FAMEs based on hydrophobicity. sciex.com |
| Mobile Phase | Acetonitrile/water gradient. | Elution of a wide range of FAMEs. |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). | ESI is a soft ionization technique suitable for many molecules. APCI can be used to generate specific adducts for structural elucidation. sciex.comnih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF). | QqQ is excellent for targeted quantification using Multiple Reaction Monitoring (MRM). QTOF provides high mass accuracy for confident identification. researchgate.net |
| Fragmentation | Collision-Induced Dissociation (CID) or Electron Activated Dissociation (EAD). | CID is a common fragmentation method. EAD can provide unique fragmentation pathways for determining double bond positions. sciex.com |
The high sensitivity of modern LC-MS/MS systems, with limits of quantification in the picogram range on-column, makes this technique particularly suitable for the analysis of trace amounts of specific fatty acids in complex biological or environmental samples. nih.gov The combination of chromatographic separation with specific and structurally informative mass spectrometric detection makes LC-MS/MS an indispensable tool for the unambiguous identification and precise quantification of this compound.
Vi. Advanced Research Perspectives and Emerging Applications of Enyne Fatty Acid Methyl Esters
Role in Material Science and Polymer Chemistry
The quest for sustainable and renewable materials has positioned fatty acids and their derivatives as attractive alternatives to petroleum-based feedstocks. nih.govfraunhofer.de The enyne structure is particularly valuable as the double and triple bonds serve as reactive sites for various polymerization reactions. researchgate.net
Fatty acid-based monomers can be polymerized to create bio-based polymers with a wide range of properties. mdpi.com The incorporation of long aliphatic chains, such as the one in Methyl octadec-14-en-10-ynoate, can impart flexibility, hydrophobicity, and biodegradability to the resulting polymers. The enyne functionality allows it to be incorporated into polymer backbones through several modern polymerization techniques. For instance, the alkyne group is highly reactive in thiol-yne "click" chemistry, a process that can form highly cross-linked polymer networks. researchgate.net Additionally, the alkene group can participate in acyclic diene metathesis (ADMET) polymerization, another powerful method for creating long-chain polymers from renewable resources. researchgate.net This versatility allows for the synthesis of novel polyesters, polyamides, and polyurethanes derived from sustainable sources. nih.gov
Interactive Data Table: Polymerization Methods for Unsaturated Fatty Acid Esters
| Polymerization Technique | Reactive Group(s) | Key Features | Potential Application |
|---|---|---|---|
| Thiol-yne Reaction | Alkyne | High efficiency, formation of cross-linked networks. researchgate.net | Thermosets, coatings, adhesives. |
| Metathesis (ADMET/ROMP) | Alkene, Enyne | Forms long-chain polymers, tolerant to functional groups. acs.orgnih.govacs.org | Thermoplastics, elastomers. |
| Michael Addition | Activated Alkenes | Versatile for creating varied cross-link densities. mdpi.com | Foams, resins, composite matrices. |
| Radical Polymerization | Alkene | Common industrial method for vinyl monomers. | Thermoplastics. |
The distinct reactivity of the alkene and alkyne groups makes this compound a candidate for creating novel monomers and advanced functional materials. evitachem.com Enyne-containing reagents have been explored for creating complex polymer architectures, such as star and miktoarm star polymers, through techniques like ring-opening metathesis polymerization (ROMP). acs.orgnih.gov The alkyne moiety, in particular, serves as a versatile chemical handle. After polymerization, the triple bond can be selectively modified through post-polymerization modification reactions. This allows for the attachment of different functional groups, enabling the fine-tuning of the material's properties or the introduction of specific functionalities, such as antimicrobial agents, sensors, or self-healing capabilities. This approach is instrumental in designing materials for high-performance and specialized applications. morressier.comresearchgate.net
Chemical Biology and Probe Development
In chemical biology, small molecules are used as probes to study and manipulate biological processes in living systems. sigmaaldrich.comfebs.org The alkyne group in this compound makes it an ideal candidate for such applications, primarily through its use in bio-orthogonal "click" chemistry. bohrium.com This set of reactions allows for the specific and efficient joining of two molecules in a complex biological environment without interfering with native biochemical processes. nih.gov
To function as a probe, an enyne fatty acid must be detectable. This is achieved by synthesizing labeled analogs. The synthesis can incorporate stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), into the molecule's carbon backbone. bohrium.com These isotopes act as mass spectrometry reporters, allowing researchers to distinguish the probe from its naturally occurring counterparts.
Another strategy is to design the analog for subsequent attachment to a reporter tag. The enyne fatty acid itself is introduced to the biological system, and after it has been incorporated into cellular pathways, a reporter molecule—such as a fluorescent dye (e.g., coumarin) or an affinity tag (e.g., biotin)—is attached via a click reaction to the alkyne "handle". bohrium.comnih.gov This two-step approach ensures that a bulky reporter tag does not interfere with the initial metabolic processing of the fatty acid. nih.gov
Interactive Data Table: Labeling Strategies for Chemical Probes
| Labeling Strategy | Description | Detection Method | Advantage |
|---|---|---|---|
| Stable Isotope Labeling | Incorporation of heavy isotopes (e.g., ¹³C, ²H) into the molecule's structure. bohrium.com | Mass Spectrometry | Minimal structural perturbation; allows for quantitative flux analysis. |
| Bio-orthogonal Tagging | A reactive handle (e.g., alkyne) is incorporated for later attachment of a reporter tag. researchgate.net | Fluorescence Microscopy, Western Blotting | The small tag is less likely to affect biological activity; offers versatile detection options. |
| Radiolabeling | Incorporation of a radioisotope (e.g., ³H, ¹⁴C) into the molecule. nih.gov | Scintillation Counting, Autoradiography | Extremely high sensitivity. |
Alkyne-labeled fatty acids are powerful tools for tracing metabolic pathways. bohrium.comnih.gov Once a labeled analog of this compound is introduced to cells, it is recognized and processed by enzymes involved in lipid metabolism, just like a natural fatty acid. smolecule.comresearchgate.net It can be incorporated into complex lipids, such as triglycerides and phospholipids, or broken down through pathways like β-oxidation. bohrium.comnih.gov
By using click chemistry to attach a fluorescent or affinity tag, researchers can visualize the location of the fatty acid within the cell or isolate and identify the specific lipids and proteins it has become part of. researchgate.net This technique provides unprecedented detail on the dynamics of fatty acid metabolism, allowing scientists to map how lipids are transported, stored, and utilized in real-time and at the level of individual lipid species. nih.govresearchgate.net This approach has been crucial in revealing how different fatty acids are handled by cells and in understanding metabolic alterations in diseases. nih.govnih.gov
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules at an atomic level, complementing experimental research. nih.gov For a molecule like this compound, molecular modeling can offer insights into its structure, reactivity, and interactions.
Molecular dynamics (MD) simulations can model the behavior of fatty acid methyl esters, predicting physical properties and revealing how they are organized in the liquid phase. nih.govresearchgate.netresearchgate.net Such simulations can predict how the introduction of an enyne fatty acid might influence the properties of a material, such as a polymer, or how it interacts with a biological membrane. nih.gov
Quantum mechanics methods, like Density Functional Theory (DFT), can be used to study the electronic structure of the molecule. This allows for the prediction of chemical reactivity, helping to understand which part of the enyne system is more likely to react under specific conditions. researchgate.net For example, DFT can calculate the energies of molecular orbitals (HOMO/LUMO) to predict how the molecule will behave in polymerization or enzymatic reactions. researchgate.net These computational approaches are invaluable for designing new experiments and for interpreting complex experimental data, accelerating the development of new materials and biological probes. acs.orgnih.gov
Interactive Data Table: Computational Methods and Their Applications
| Computational Method | Information Provided | Application to this compound |
|---|---|---|
| Molecular Dynamics (MD) | Simulates atomic and molecular motion over time. nih.gov | Predicting physical properties of derived polymers; simulating interactions with cell membranes. researchgate.netnih.gov |
| Density Functional Theory (DFT) | Calculates electronic structure and related properties. researchgate.net | Predicting reaction sites for polymerization; understanding enzymatic interactions; calculating spectroscopic properties. acs.org |
| COSMO-RS | Predicts thermodynamic properties in liquids. nih.gov | Estimating solubility in different solvents for reaction and formulation design. |
| Ab initio Molecular Dynamics | Simulates chemical reactions by calculating forces from electronic structure theory. mdpi.com | Modeling reaction pathways under specific conditions, such as pyrolysis or catalysis. |
Prediction of Reactivity and Selectivity
The reactivity of enyne fatty acid methyl esters is centered on the interplay between the alkene and alkyne functionalities. Predicting the outcome of their reactions, particularly in metal-catalyzed transformations like enyne metathesis, is crucial for their synthetic application. Enyne metathesis is a powerful, atom-economical reaction that reorganizes the bonds between an alkene and an alkyne to form a conjugated 1,3-diene, a valuable structural motif in organic synthesis.
Computational chemistry, especially Density Functional Theory (DFT) calculations, has become instrumental in elucidating the complex mechanisms of these reactions. Such theoretical models help predict the most likely reaction pathway and the resulting product selectivity. For instance, in ruthenium-catalyzed enyne metathesis, two primary mechanistic pathways are considered: the "ene-first" pathway, where the catalyst's metal carbene moiety initially reacts with the double bond, and the "yne-first" pathway, where it engages with the triple bond. The predominant pathway dictates the structure of the final product, and its prediction is key to controlling the reaction's outcome. Kinetic experiments and DFT calculations have been used to reveal the nature of catalytic species and the viability of different reaction mechanisms.
Several factors influence both the reactivity and selectivity of these reactions. The choice of catalyst, the structure of the enyne substrate (including the length of the tether connecting the double and triple bonds), and the specific reaction conditions all play a critical role. For example, greater substitution on the alkyne can accelerate the rate of metathesis. Computational models can simulate how these variables affect the transition states and intermediate structures, such as the formation of metallacyclobutane intermediates, thereby guiding the rational design of selective synthetic protocols.
| Factor | Influence on Reactivity and Selectivity | Predictive Tool/Method |
|---|---|---|
| Catalyst Structure | The ligand environment of the metal (e.g., Ruthenium) affects steric hindrance and electronic properties, determining pathway preference (ene-first vs. yne-first). | Density Functional Theory (DFT), Molecular Modeling |
| Substrate Structure | Substitution patterns on the alkene and alkyne, and the length of the chain connecting them, influence the stability of intermediates and transition states. | Kinetic Studies, Computational Analysis |
| Reaction Conditions | The presence of additives, such as ethylene (B1197577) gas, can prevent catalyst decomposition and improve reaction efficiency and yield. | Experimental Optimization, Kinetic Modeling |
| Solvent Choice | Eco-friendly solvents can be used without compromising reaction efficiency, impacting the sustainability of the process. | Comparative Experimental Studies |
Ligand-Receptor Interactions in Biological Systems
Enyne fatty acid methyl esters, such as this compound, belong to a larger family of polyacetylenic lipids. Naturally occurring polyacetylenes, which are biosynthesized from common fatty acids like oleic and linoleic acid, are known to possess a wide range of biological activities. These activities, which include anti-inflammatory, antifungal, and cytotoxic effects, suggest that these molecules can interact specifically with biological macromolecules like enzymes and receptors.
Fatty acids and their derivatives are recognized as crucial signaling molecules that can act as ligands for various protein targets, most notably nuclear hormone receptors (NHRs). NHRs are a class of proteins that directly regulate gene expression in response to binding small lipid-soluble molecules. Given that fatty acids are considered the ancestral ligands for NHRs, it is plausible that structurally related enyne fatty acids could also function as ligands for these receptors, thereby modulating gene transcription and cellular metabolism.
Computational methods have been employed to analyze the conformational preferences of enyne derivatives and the forces that govern their interaction with target binding sites. The unique rigid, linear geometry conferred by the alkyne group, combined with the flexibility of the fatty acid chain, could allow for specific binding orientations within the ligand-binding pockets of receptors. While direct studies on this compound are not available, the activities of related natural products provide a strong rationale for investigating its potential as a bioactive molecule. For example, some polyacetylenic fatty acids have shown moderate cytotoxic activity against various cancer cell lines.
| Compound | Natural Source | Observed Biological Activity |
|---|---|---|
| (13E)-octadec-13-en-11-ynoic acid | Nanodea muscosa (a Chilean folk medicine) | Component of a traditionally used medicinal plant. |
| Falcarindiol | Carrots, Tomato, Ginseng | Antifungal activity and cytotoxicity against several human cancer cell lines. |
| Panaxydol | Ginseng | Identified as a key bioactive intermediate. |
| Wyerone | Broad Bean | Acts as a phytoalexin (antimicrobial compound). |
Sustainable Chemistry and Industrial Relevance of Enyne Fatty Acid Methyl Esters
The principles of sustainable or "green" chemistry are highly relevant to the synthesis and application of enyne fatty acid methyl esters. These compounds are often derived from renewable feedstocks, such as fatty acids from vegetable oils, which provides a sustainable alternative to petroleum-based starting materials. The chemical transformations involving these esters can be designed to be highly efficient and environmentally benign.
Enyne metathesis is a prime example of an atom-economical reaction, as it ideally rearranges all atoms from the substrates into the final product, generating minimal waste. Research has focused on enhancing the sustainability of these processes by replacing traditional, often hazardous, solvents like dichloromethane (B109758) with eco-friendly alternatives such as dimethyl carbonate (DMC). Furthermore, the development of highly efficient catalytic systems, such as ruthenium-based catalysts, allows reactions to proceed under mild conditions with low catalyst loadings, reducing energy consumption and potential metal contamination.
The industrial relevance of enyne fatty acid methyl esters stems from their ability to be converted into valuable chemical intermediates. The ruthenium-catalyzed enyne cross-metathesis provides an efficient route to produce conjugated 1,3-dienes. These dienes are versatile building blocks for a variety of subsequent transformations, including Diels-Alder reactions, which are fundamental for constructing complex cyclic molecules used in pharmaceuticals and materials science. By starting from renewable fatty esters, this approach offers a sustainable pathway to high-value chemicals that are central to the chemical industry.
| Principle of Green Chemistry | Application in Enyne Chemistry | Benefit |
|---|---|---|
| Use of Renewable Feedstocks | Synthesis from unsaturated fatty esters derived from plant oils. | Reduces reliance on fossil fuels and promotes a bio-based economy. |
| Atom Economy | Enyne metathesis reactions incorporate most or all substrate atoms into the product. | Minimizes the generation of chemical waste. |
| Use of Safer Solvents | Replacing chlorinated solvents with greener alternatives like dimethyl carbonate (DMC). | Reduces environmental impact and improves process safety. |
| Catalysis | Employing highly efficient ruthenium catalysts at low concentrations under mild conditions. | Lowers energy consumption and maximizes reaction efficiency. |
Q & A
Q. How can researchers ensure compliance with chemical safety protocols when handling this compound?
- Methodological Answer : Follow GHS guidelines for labeling and storage. Conduct risk assessments for flammability (due to unsaturated bonds) and toxicity. Document safety measures (e.g., fume hood use, PPE) in experimental protocols. Reference Material Safety Data Sheets (MSDS) for spill management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
